

# Spectral data for "Prenyl benzoate" (NMR, IR, Mass Spec)

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# Spectral Analysis of Prenyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **prenyl benzoate**, a compound of interest in flavor, fragrance, and potentially other areas of chemical research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

### **Quantitative Spectral Data**

The spectral data for **prenyl benzoate** is summarized in the tables below, providing a clear reference for researchers.

#### <sup>1</sup>H NMR Data

Instrument: BRUKER AC-300[1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.05	dd	8.4, 1.5	2H	Aromatic (ortho to C=O)
7.55	t	7.4	1H	Aromatic (para to C=O)
7.44	t	7.8	2H	Aromatic (meta to C=O)
5.42	t	7.2	1H	=CH-
4.81	d	7.2	2H	-O-CH <sub>2</sub> -
1.80	S	3H	-C(CH <sub>3</sub> ) <sub>2</sub>	_
1.76	S	3H	-C(CH <sub>3</sub> ) <sub>2</sub>	_

<sup>13</sup>C NMR Data

166.5       C=O         138.8       =C(CH <sub>3</sub> ) <sub>2</sub> 132.8       Aromatic (para to C=O)         130.5       Aromatic (ipso to C=O)         129.6       Aromatic (ortho to C=O)         128.3       Aromatic (meta to C=O)         119.5       =CH-         61.9       -O-CH <sub>2</sub> -
132.8 Aromatic (para to C=O)  130.5 Aromatic (ipso to C=O)  129.6 Aromatic (ortho to C=O)  128.3 Aromatic (meta to C=O)  119.5 =CH-
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128.3 Aromatic (meta to C=O)  119.5 =CH-
119.5 =CH-
61.0 O.CHa
U1.9 -U-CH2-
25.8 -C(CH <sub>3</sub> ) <sub>2</sub>
18.2 -C(CH <sub>3</sub> ) <sub>2</sub>



### Infrared (IR) Spectroscopy Data

Technique: CAPILLARY CELL: NEAT[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3065	Medium	Aromatic C-H Stretch
2980, 2917	Medium	Aliphatic C-H Stretch
1718	Strong	C=O Ester Stretch
1602, 1585, 1452	Medium-Strong	Aromatic C=C Stretch
1270	Strong	Ester C-O Stretch
1110	Strong	Ester C-O Stretch
710	Strong	Aromatic C-H Bend (Orthodisubstituted)

## Mass Spectrometry (MS) Data

Instrument: HITACHI M-80B[1] Ionization Method: Electron Impact (EI)[1]

m/z	Relative Intensity (%)	Assignment
190	5	[M] <sup>+</sup> (Molecular Ion)
122	20	[C7H6O2] <sup>+</sup>
105	100	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> (Benzoyl Cation)
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl Cation)
69	40	[C₅H₃] <sup>+</sup> (Prenyl Cation)
41	55	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**



The following sections outline the detailed methodologies for the key spectroscopic analyses performed on **prenyl benzoate**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of **prenyl benzoate**.

Methodology: A sample of **prenyl benzoate** was dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), to a concentration of approximately 5-10 mg/mL. The solution was transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a BRUKER AC-300 spectrometer.[1] For <sup>1</sup>H NMR, the spectral width was set to encompass the expected chemical shift range (typically 0-12 ppm), and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

#### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **prenyl benzoate**.

Methodology: The IR spectrum was obtained using a neat sample in a capillary cell.[1] A drop of liquid **prenyl benzoate** was placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates were then mounted in the sample holder of an FTIR spectrometer. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).[3] The background spectrum of the empty salt plates was subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm<sup>-1</sup>).[4]

#### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **prenyl benzoate**.

Methodology: Mass spectral analysis was performed on a HITACHI M-80B mass spectrometer using electron impact (EI) ionization.[1] A small amount of the sample was introduced into the instrument, where it was vaporized and bombarded with a high-energy electron beam (typically 70 eV). This caused the molecule to ionize and fragment.[5] The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic

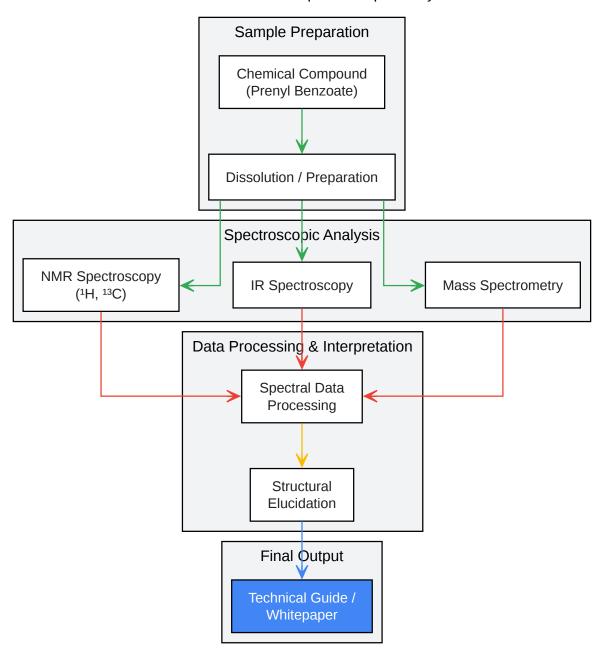


field.[5] The detector recorded the abundance of each ion, and the data was plotted as a mass spectrum, showing the relative intensity of each fragment.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **prenyl benzoate**.

#### General Workflow for Spectroscopic Analysis





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Caption: Workflow of Spectroscopic Analysis.

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